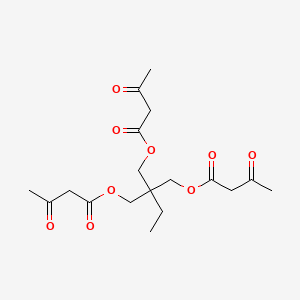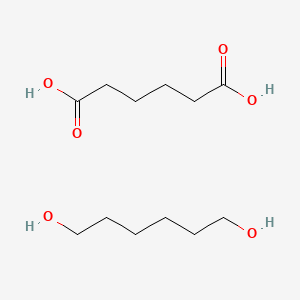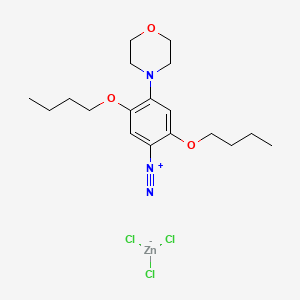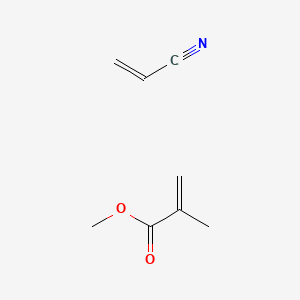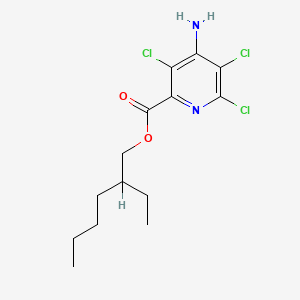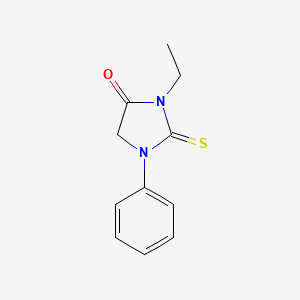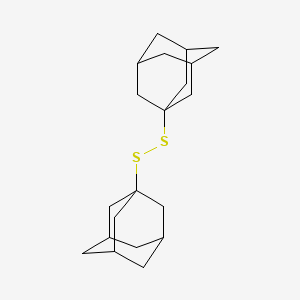
Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl)
説明
Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a type of disulfide that has two tricyclo(3.3.1.13,7)dec-1-yl groups attached to it. In
作用機序
The mechanism of action of disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) is related to its redox properties. This compound can undergo reversible oxidation and reduction reactions, which can modulate the redox state of cellular components. This redox modulation can affect various cellular signaling pathways, including those involved in apoptosis, inflammation, and immune response.
Biochemical and Physiological Effects:
Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can modulate the activity of various enzymes, including those involved in oxidative stress and cellular metabolism. In vivo studies have shown that this compound can improve the antioxidant capacity of cells and tissues, which can reduce oxidative damage and inflammation.
実験室実験の利点と制限
The advantages of using disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) in lab experiments include its high purity, stability, and ease of use. This compound can be easily synthesized and purified, and its redox properties can be easily modulated under various conditions. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions. Therefore, careful consideration should be given to the concentration and exposure time of this compound in lab experiments.
将来の方向性
There are several future directions for research on disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl). One direction is to explore its potential applications in drug discovery, particularly in the development of redox modulators for the treatment of oxidative stress-related diseases. Another direction is to investigate its mechanism of action in more detail, particularly in the context of cellular signaling pathways and redox homeostasis. Additionally, further studies are needed to evaluate its safety and toxicity in vivo, as well as its potential interactions with other cellular components.
科学的研究の応用
Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry. In materials science, this compound has been used as a crosslinking agent for polymers, which can improve their mechanical properties and stability. In organic chemistry, this compound has been used as a reagent for the synthesis of various organic compounds. In biochemistry, this compound has been studied for its potential use as a redox modulator, which can regulate cellular signaling pathways and oxidative stress.
特性
IUPAC Name |
1-(1-adamantyldisulfanyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-13-2-15-3-14(1)8-19(7-13,9-15)21-22-20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEIBKZXLUKRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SSC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188447 | |
| Record name | Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34895-45-9 | |
| Record name | Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034895459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, bis(tricyclo(3.3.1.13,7)dec-1-yl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Benzothiazolesulfonic acid, 2-[4-[2-[6-[[[[4-(acetylamino)phenyl]amino]carbonyl]amino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:3)](/img/structure/B1620128.png)
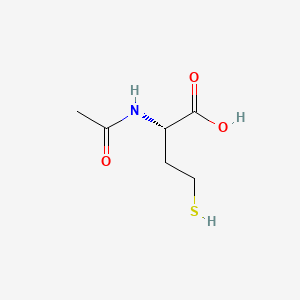
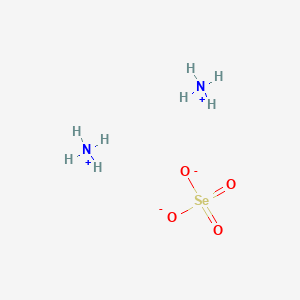
![Ethanaminium, 2-[[2-cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-1-oxo-2-propen-1-yl]oxy]-N,N,N-trimethyl-, chloride (1:1)](/img/structure/B1620131.png)
